N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide
Description
N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide is a tetrahydroquinazolinone derivative featuring a 4-methoxyphenyl substituent at position 7 and a 2-methylbutanamide group at position 2. The tetrahydroquinazolinone core is a privileged scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C20H23N3O3/c1-4-12(2)19(25)23-20-21-11-16-17(22-20)9-14(10-18(16)24)13-5-7-15(26-3)8-6-13/h5-8,11-12,14H,4,9-10H2,1-3H3,(H,21,22,23,25) |
InChI Key |
GBURHAOAYDTAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the quinazolinone derivative with 2-methylbutanamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide exhibit antimicrobial properties. In studies involving related quinazoline derivatives, significant antibacterial activity was observed against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the molecular structure enhances this activity, suggesting that modifications to the compound could lead to improved antimicrobial agents .
Anticancer Potential
Compounds within the tetrahydroquinazoline class have been investigated for their anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is often linked to the modulation of cellular signaling pathways involved in cell growth and survival . This suggests that this compound could be a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and possibly bioavailability |
| Tetrahydroquinazoline Core | Essential for biological activity; modifications can lead to varied effects |
| Amide Linkage | Important for receptor binding and stability |
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Antimicrobial Studies : A study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
- Anticancer Research : Investigations into tetrahydroquinazoline derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class, indicating potential for therapeutic use .
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substitutents
- N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (MW: 357.41 g/mol): This analog replaces the 4-methoxyphenyl group with a 4-methylphenyl moiety and substitutes 2-methylbutanamide with benzamide. The methyl group reduces polarity compared to methoxy, increasing logP (3.916 vs. ~2–3 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .
4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide (CAS: 4901-60-4):
The 4-isopropylphenyl substituent increases steric bulk and lipophilicity, likely affecting binding pocket interactions. The benzamide group here mirrors ’s compound but with additional steric hindrance, which could reduce metabolic clearance .
Analogs with Varied Amide Substituents
- N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide (MW: 329.78 g/mol): The 3-chlorophenyl group introduces an electron-withdrawing effect, contrasting with the electron-donating methoxy group in the target compound.
- Compound 10 (from ): A sulfonamide derivative (4-((7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-methoxyphenyl)benzenesulfonamide) features a sulfonamide group instead of an amide. Sulfonamides are stronger hydrogen-bond acceptors, enhancing interactions with enzymes like carbonic anhydrase. The dimethyl group on the tetrahydroquinazolinone core may stabilize the ring conformation, improving enzymatic inhibition .
Pharmacokinetic and Bioactivity Comparisons
- Antioxidant Activity :
The methoxy group in the target compound may enhance radical scavenging (similar to DPPH assay trends in ), whereas methyl or chloro substituents lack this electron-donating capacity . - Enzyme Inhibition :
Sulfonamide analogs (e.g., ’s Compound 10) exhibit potent carbonic anhydrase inhibition (IC50 values in nM range), while benzamide derivatives (e.g., ) may prioritize other targets due to structural rigidity . - ADME Properties :
The 2-methylbutanamide group in the target compound likely offers balanced logP (~2–3) and polar surface area (~60 Ų), favoring moderate absorption (e.g., human intestinal absorption >70%) compared to bulkier analogs like ’s isopropyl derivative .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methylbutanamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydroquinazoline core with a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 300.4 g/mol. The presence of the methoxy group is significant as it can influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), leading to modulation of intracellular signaling pathways. This interaction can result in altered cellular responses such as reduced cell proliferation or enhanced apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in animal models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways .
- Animal Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
